

Technical Support Center: 2-Amino-1,3-bis(carboxylethoxy)propane HCl Salt

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Compound of Interest

Compound Name: 2-Amino-1,3-bis(carboxylethoxy)propane

Cat. No.: B604946

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and application of **2-Amino-1,3-bis(carboxylethoxy)propane HCl salt**.

Product Overview

2-Amino-1,3-bis(carboxylethoxy)propane HCl salt is a bifunctional, hydrophilic linker commonly utilized in bioconjugation.^{[1][2][3][4]} Its structure features a primary amine and two terminal carboxylic acid groups, enabling the covalent linkage of different molecules. This polyethylene glycol (PEG) derivative is frequently employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[2][5]}

Physicochemical and Handling Data

Proper handling and storage are crucial for maintaining the integrity and reactivity of **2-Amino-1,3-bis(carboxylethoxy)propane HCl salt**.

Property	Value	Source
Molecular Formula	C ₉ H ₁₇ NO ₆ ·HCl	[3][6]
Molecular Weight	271.70 g/mol	[1][3][6]
Appearance	White to off-white solid	
Purity	>95%	[1][6]
Storage Temperature	-20°C	[3][7]
Shipping Temperature	Ambient	[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this linker?

A1: This linker is primarily used in bioconjugation to connect two different molecules. Its most common applications are in the synthesis of Antibody-Drug Conjugates (ADCs), where it links a cytotoxic drug to an antibody, and in the creation of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[2][5]

Q2: What are the reactive functional groups on this molecule?

A2: The molecule has a primary amine group (-NH₂) and two terminal carboxylic acid groups (-COOH). The primary amine can react with activated esters (like NHS esters) and other carbonyl compounds. The carboxylic acid groups can be activated (e.g., using EDC and NHS) to react with primary amines.[2][3]

Q3: How should I store the solid compound and its solutions?

A3: The solid compound should be stored at -20°C.[3][7] Stock solutions can also be stored at -20°C, and for longer-term storage, -80°C is recommended.[7] It is advisable to prepare and use solutions on the same day to minimize degradation.

Q4: Is this compound hazardous?

A4: Yes, according to safety data sheets, this compound is considered hazardous. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8]
Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using **2-Amino-1,3-bis(carboxylethoxy)propane** HCl salt.

Problem	Possible Cause	Troubleshooting Steps
Low Conjugation Yield	<p>1. Suboptimal pH: The pH of the reaction buffer is critical for the efficiency of the coupling chemistry.</p> <p>2. Inactive Reagents: The coupling reagents (e.g., EDC, NHS) may have degraded due to improper storage or handling.</p> <p>3. Steric Hindrance: The functional groups on the molecules to be conjugated may be sterically hindered, preventing efficient reaction with the linker.</p>	<p>1. Optimize pH: For EDC/NHS activation of the carboxylic acid groups, a pH of 4.5-5.5 is optimal. For the subsequent reaction of the activated ester with an amine, a pH of 7.2-8.5 is recommended.</p> <p>2. Use Fresh Reagents: Always use fresh or properly stored coupling reagents. EDC is particularly moisture-sensitive.</p> <p>3. Modify Linker Length: If steric hindrance is suspected, consider using a longer PEG linker to provide more space between the molecules.</p>
Product Aggregation	<p>1. Hydrophobicity: The resulting conjugate may be hydrophobic, leading to aggregation in aqueous buffers.</p> <p>2. High Concentration: High concentrations of the final product can promote aggregation.</p>	<p>1. Incorporate Hydrophilic Linkers: The use of PEG linkers like this one generally improves the hydrophilicity of the final conjugate. Ensure that the overall construct is not overly hydrophobic.</p> <p>2. Work at Lower Concentrations: Perform the conjugation and purification steps at lower concentrations to minimize intermolecular interactions.</p>
Difficulty in Purification	<p>1. Similar Physicochemical Properties: The desired product may have similar size and charge to starting materials or byproducts, making separation difficult.</p> <p>2. Presence of Unreacted</p>	<p>1. Use a Combination of Purification Techniques: Employ a multi-step purification strategy, such as a combination of size-exclusion chromatography (SEC) and ion-exchange chromatography</p>

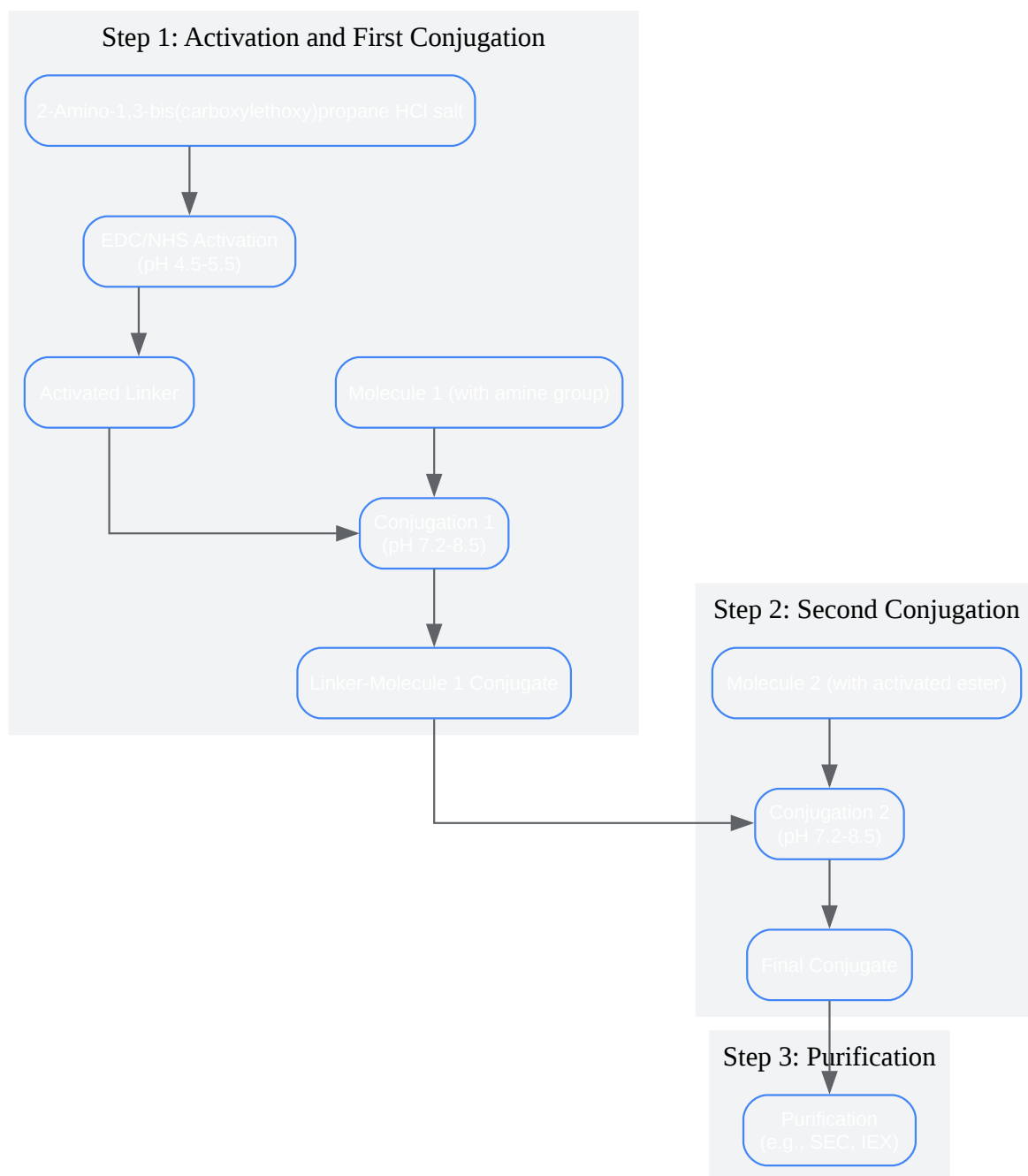
	Reagents: Excess linker or coupling reagents can interfere with purification.	(IEX), to separate the product based on different properties. 2. Quench the Reaction: After the conjugation reaction is complete, add a quenching reagent (e.g., Tris or glycine) to react with any remaining active groups on the linker.
Inconsistent Results	1. Variability in Reagent Quality: Batch-to-batch variability in the linker or other reagents can lead to inconsistent outcomes. 2. Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or pH can affect the final product.	1. Source High-Purity Reagents: Use well-characterized and high-purity linkers and reagents. 2. Standardize Protocols: Carefully control and document all reaction parameters to ensure reproducibility.

Experimental Protocols & Workflows

While a specific, detailed protocol for a reaction involving **2-Amino-1,3-bis(carboxylethoxy)propane** HCl salt is not publicly available, the following represents a general workflow for its use in ADC or PROTAC synthesis.

General Workflow for Bioconjugation

The bifunctional nature of this linker allows for a two-step conjugation strategy. For instance, one of the carboxylic acid groups can be activated to react with an amine on one molecule, followed by the reaction of the linker's amine group with an activated functional group on a second molecule.

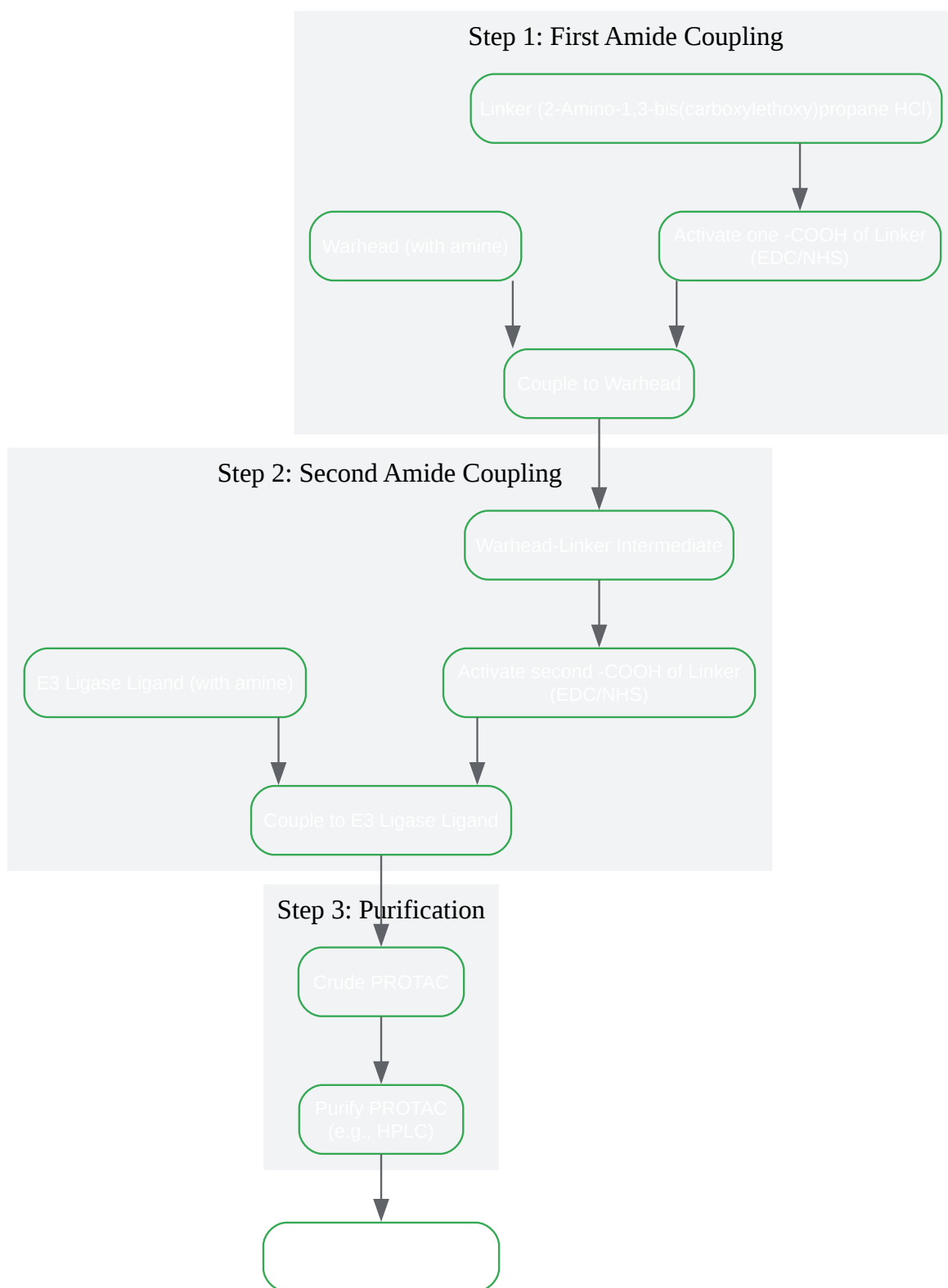


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A generalized workflow for a two-step bioconjugation reaction.

Conceptual PROTAC Synthesis Workflow

In the context of PROTAC synthesis, this linker can be used to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.



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